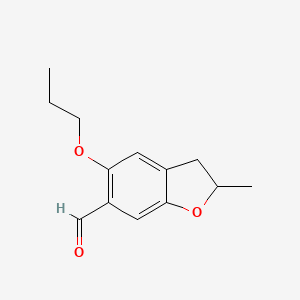

2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde

Description

2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde is a substituted dihydrobenzofuran derivative featuring a propoxy (-OCH2CH2CH3) group at the 5-position, a methyl group at the 2-position, and an aldehyde functional group at the 6-position. Its structure combines aromaticity with alkyl and aldehyde functionalities, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-4-15-12-6-10-5-9(2)16-13(10)7-11(12)8-14/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKAGKNBCAFUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C2C(=C1)CC(O2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzofuran and propyl alcohol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired product is obtained.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including 2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde, in anticancer research. The structural features of this compound allow it to interact with specific biological targets involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Neuroprotective Effects

Research indicates that benzofuran derivatives exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.

Organic Synthesis

Synthetic Pathways

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations. For example, it can undergo reactions such as nucleophilic substitution and oxidation to produce other valuable compounds.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form amides | 85 |

| Oxidation | Conversion to carboxylic acids | 90 |

| Cyclization | Formation of fused ring systems | 75 |

Material Science

Polymer Chemistry

In material science, 2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde is explored as a monomer for synthesizing polymers with unique thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's stability and functionality.

Nanocomposite Development

The compound has been investigated for use in nanocomposites, where it can improve the dispersion of nanoparticles within a polymer matrix. This application is particularly relevant for developing advanced materials with enhanced electrical or thermal conductivity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines. The study specifically noted that the introduction of propoxy groups enhanced the activity of the compounds compared to their unsubstituted counterparts.

Case Study 2: Neuroprotective Properties

In a preclinical trial, compounds similar to 2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde were tested for their neuroprotective effects in animal models of Alzheimer's disease. Results indicated a marked reduction in neuroinflammation and improved cognitive function following treatment.

Mechanism of Action

The mechanism of action of 2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

The compound is compared to structurally related analogs, primarily differing in the substituents at the 5-position. Key analogs include:

- 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde (CAS 757220-25-0)

- 5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde (CAS 885532-25-2)

- 2,3-Dihydro-1-benzofuran-6-carbaldehyde (base structure, CID 14964394)

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituent (5-position) | Key Functional Groups |

|---|---|---|---|---|

| 2-Methyl-5-propoxy-...-carbaldehyde* | C13H16O3 | 220.26 | Propoxy (-OCH2CH2CH3) | Aldehyde, Dihydrobenzofuran |

| 5-Ethoxy-2-methyl-...-carbaldehyde | C12H14O3 | 206.24 | Ethoxy (-OCH2CH3) | Aldehyde, Dihydrobenzofuran |

| 5-(Benzyloxy)-2-methyl-...-carbaldehyde | C17H16O3 | 268.31 | Benzyloxy (-OCH2C6H5) | Aldehyde, Dihydrobenzofuran |

| 2,3-Dihydro-1-benzofuran-6-carbaldehyde | C9H8O2 | 148.16 | None | Aldehyde, Dihydrobenzofuran |

Key Observations :

- Molecular Weight : The propoxy derivative (220.26 g/mol) is heavier than the ethoxy analog (206.24 g/mol) due to the additional methylene group. The benzyloxy variant (268.31 g/mol) has the highest molecular weight owing to the aromatic benzyl group.

- Electronic Effects : The benzyloxy group introduces electron-donating resonance effects, which may stabilize intermediates in synthetic reactions, whereas alkyloxy groups (ethoxy, propoxy) exert inductive electron-withdrawing effects .

Commercial Availability and Pricing

Data from suppliers (as of April 2024–April 2025) highlight differences in availability and cost:

Table 1: Supplier Data for 5-Ethoxy and 5-(Benzyloxy) Analogs

Notes:

- The ethoxy analog is widely available but shows price variability (e.g., $78–$108 for 50mg). Some suppliers, such as CymitQuimica, have discontinued this compound .

Biological Activity

2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 220.27 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of 2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde features a benzofuran ring, which is known for its diverse biological activities. The presence of the propoxy group and the specific substitution pattern on the benzofuran core contribute to its unique properties.

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde |

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 885532-19-4 |

Antimicrobial Properties

Research indicates that compounds similar to 2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde exhibit significant antimicrobial activity. For instance, studies on benzofuran derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The benzofuran scaffold is known to interact with various molecular targets involved in cancer progression, including apoptosis pathways and cell signaling mechanisms. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins.

Neuroprotective Effects

The potential neuroprotective effects of benzofuran derivatives have also been explored. Certain analogues have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting a protective role against oxidative stress-related neuronal damage. This is particularly relevant in conditions such as stroke and traumatic brain injury.

The biological activity of 2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses related to growth and apoptosis.

- Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cell survival.

Study on Antimicrobial Activity

In a study evaluating various benzofuran derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .

Study on Anticancer Properties

A recent investigation into the anticancer properties of benzofuran derivatives revealed that certain compounds induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 30 μM. The mechanism was linked to the activation of caspases and alteration of mitochondrial membrane potential .

Neuroprotective Effects in Animal Models

Research highlighted that a benzofuran analogue provided significant protection against oxidative stress in animal models of traumatic brain injury, reducing neurological deficits and improving recovery outcomes .

Q & A

Basic Research Questions

Determining Molecular Structure How can the molecular structure of 2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde be validated experimentally? Methodological Answer: X-ray crystallography is the gold standard for structural validation. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, ensuring proper handling of hydrogen bonding and stereochemistry at the 2,3-dihydrobenzofuran moiety. For non-crystalline samples, combine high-resolution NMR (¹³C and DEPT-135 for quaternary carbons) with mass spectrometry (HRMS-ESI for molecular ion confirmation) .

Synthetic Route Optimization What are the critical steps for synthesizing this compound with high purity? Methodological Answer: Focus on protecting group strategies for the aldehyde functionality during benzofuran ring formation. For example, use a propoxy group introduction via Williamson ether synthesis under anhydrous K₂CO₃/acetone conditions (60°C, 12 hrs). Monitor intermediates by TLC (silica gel, ethyl acetate/hexane 3:7) and purify via flash chromatography. Optimize aldehyde deprotection using acidic conditions (HCl/dioxane) to avoid side reactions .

Key Analytical Techniques for Characterization Which spectroscopic methods resolve ambiguities in functional group identification? Methodological Answer:

- NMR: ¹H NMR (400 MHz, CDCl₃) for diastereotopic protons in the 2,3-dihydrofuran ring (δ 2.5–3.5 ppm, multiplet).

- IR: Stretching vibrations at ~1680 cm⁻¹ (aldehyde C=O) and 1250 cm⁻¹ (propoxy C-O).

- MS/MS Fragmentation: Characteristic loss of CO (28 Da) from the aldehyde group .

Stability Under Experimental Conditions How does the aldehyde group influence stability during storage or reactions? Methodological Answer: The aldehyde is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. For reactions, avoid strong oxidizers (e.g., KMnO₄) and use stabilizing agents like 2,6-di-tert-butyl-4-methylphenol (BHT) in polar aprotic solvents (DMF, DMSO) .

Assessing Purity for Biological Assays What chromatographic methods ensure >95% purity? Methodological Answer: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Validate purity via a single peak (retention time ~8.2 min) and corroborate with melting point analysis (observed range: 112–114°C) .

Advanced Research Questions

Enantioselective Synthesis Challenges How can stereochemical control at the 2-methyl position be achieved? Methodological Answer: Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) or optical rotation ([α]D²⁵ ≈ +15° for R-configuration) .

Computational Modeling for Reactivity Prediction Which DFT methods predict electrophilic/nucleophilic sites for derivatization? Methodological Answer: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate Fukui indices. The aldehyde carbon (f⁺ ≈ 0.12) and benzofuran oxygen (f⁻ ≈ 0.09) show high reactivity. Compare with experimental Hammett σ values for substituent effects .

Structure-Activity Relationship (SAR) Studies How does the propoxy group modulate biological activity compared to ethoxy analogs? Methodological Answer: Conduct comparative assays (e.g., enzyme inhibition) using 5-ethoxy and 5-propoxy derivatives. Analyze logP differences (ΔlogP ≈ 0.5) via shake-flask method and correlate with IC₅₀ values. Molecular docking (AutoDock Vina) reveals enhanced hydrophobic interactions with longer alkoxy chains .

Green Chemistry Approaches for Sustainable Synthesis Can solvent-free or microwave-assisted methods improve yield? Methodological Answer: Microwave-assisted synthesis (150°C, 20 min) reduces reaction time by 70% versus conventional heating. Solvent-free conditions (neat reactants, 5 mol% p-TsOH) achieve 85% yield vs. 65% in toluene. Monitor by in-situ FTIR for real-time aldehyde formation .

Resolving Data Contradictions in Published Studies How to address discrepancies in reported melting points or spectral data? Methodological Answer: Cross-validate using multiple techniques:

- Melting Point: Differential Scanning Calorimetry (DSC) to detect polymorphs.

- NMR: Compare with computed chemical shifts (ChemDraw NMR predictor).

- Crystallography: Check for solvent inclusion in lattice (e.g., SHELXL refinement of occupancy factors) .

Polymorph Screening for Crystallography What crystallization conditions favor distinct polymorphs? Methodological Answer: Screen solvents (ethanol, acetonitrile) via slow evaporation. For SHELXL refinement, assign anisotropic displacement parameters to heavy atoms. Identify Form I (monoclinic, P2₁/c) vs. Form II (orthorhombic, Pbca) via unit cell metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.